molecular formula C10H10O3 B14455060 (1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol CAS No. 76561-87-0

(1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol

Cat. No.: B14455060
CAS No.: 76561-87-0
M. Wt: 178.18 g/mol
InChI Key: OARJBJNIGDACMF-NXEZZACHSA-N
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Description

(1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol is an organic compound with a unique structure that includes a naphthalene ring system with three hydroxyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol typically involves the reduction of naphthalene derivatives followed by hydroxylation. One common method includes the catalytic hydrogenation of 1,2-dihydronaphthalene to form the dihydro derivative, which is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate under controlled conditions to introduce the hydroxyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced further to remove hydroxyl groups or alter the ring structure.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halogens.

Major Products Formed

    Oxidation: Formation of naphthoquinones or other oxidized products.

    Reduction: Formation of partially or fully reduced naphthalene derivatives.

    Substitution: Formation of halogenated naphthalene derivatives.

Scientific Research Applications

Chemistry

(1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol is used as a building block in organic synthesis

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving hydroxylated aromatic compounds. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

The compound’s potential medicinal properties are being explored, particularly its antioxidant activity due to the presence of multiple hydroxyl groups. It may have applications in developing new therapeutic agents for diseases related to oxidative stress.

Industry

In the industrial sector, this compound can be used in the production of polymers and resins. Its hydroxyl groups provide sites for further chemical modifications, making it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism by which (1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s structure allows it to participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihydronaphthalene-1,2-diol: Lacks the third hydroxyl group, making it less versatile in certain reactions.

    1,2,3-Trihydroxynaphthalene: Has hydroxyl groups at different positions, leading to different chemical behavior.

    Naphthalene-1,2,6-triol: Similar structure but without the dihydro component, affecting its reactivity.

Uniqueness

(1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol is unique due to its specific arrangement of hydroxyl groups and the presence of the dihydro component. This combination provides distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Properties

CAS No.

76561-87-0

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

(1R,2R)-1,2-dihydronaphthalene-1,2,6-triol

InChI

InChI=1S/C10H10O3/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5,9-13H/t9-,10-/m1/s1

InChI Key

OARJBJNIGDACMF-NXEZZACHSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2)O)[C@H]([C@@H]1O)O

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(C1O)O

Origin of Product

United States

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